

Comparative ^{13}C NMR Spectral Analysis of Brominated Cyclohexene Derivatives

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Compound of Interest

Compound Name: 2,3-Dibromo-1-cyclohexene

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A comprehensive guide for researchers, scientists, and drug development professionals on the ^{13}C NMR spectral features of brominated cyclohexene derivatives. This document provides a comparative analysis of experimental data, detailed experimental protocols, and visual representations of key concepts.

This guide offers an objective comparison of the ^{13}C Nuclear Magnetic Resonance (NMR) spectra of various brominated cyclohexene derivatives. By presenting experimental data in a clear, tabular format and providing detailed methodologies, this document aims to serve as a valuable resource for the structural elucidation and analysis of this class of compounds. The inclusion of visual diagrams illustrating the spectral analysis workflow and the effects of bromine substitution will further aid in the interpretation of ^{13}C NMR data.

Comparative Analysis of ^{13}C NMR Chemical Shifts

The introduction of bromine to the cyclohexene ring induces significant changes in the ^{13}C NMR chemical shifts. These shifts are primarily influenced by the electronegativity of the bromine atom, its position on the ring, and the overall stereochemistry of the molecule. The following table summarizes the experimental ^{13}C NMR chemical shift data for cyclohexene and several of its brominated derivatives.

Compound	Carbon Position	Chemical Shift (δ) in ppm
Cyclohexene	C1/C2	127.2
	C3/C6	25.1
	C4/C5	22.9
Bromocyclohexane	C1	55.4
	C2/C6	36.4
	C3/C5	25.8
	C4	24.3
3-Bromocyclohexene	C1	129.5
	C2	126.3
	C3	49.9
	C4	31.8
	C5	18.5
	C6	28.5
trans-1,2-Dibromocyclohexane	C1/C2	57.0
	C3/C6	34.0
	C4/C5	23.4

Note: Data for 4-bromocyclohexene and cis-1,2-dibromocyclohexene were not readily available in the searched experimental databases. The presented data was compiled from various spectroscopic databases.

Experimental Protocols

General Procedure for ^{13}C NMR Spectroscopy

The following is a standard protocol for acquiring ^{13}C NMR spectra of liquid samples.

1. Sample Preparation:

- For liquid samples: Dissolve 5-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is crucial as its signal should not overlap with the analyte signals.
- For solid samples: Weigh 20-100 mg of the solid into a clean, dry vial and dissolve it in the appropriate volume of deuterated solvent.
- Ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- The final sample height in the NMR tube should be approximately 4-5 cm.
- Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.
- Place the sample in the NMR spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
- Set up the ¹³C NMR experiment parameters. Typical parameters for a standard proton-decoupled ¹³C spectrum include:
 - Pulse angle (e.g., 30° or 45°)
 - Acquisition time (e.g., 1-2 seconds)
 - Relaxation delay (e.g., 2-5 seconds)
 - Number of scans (this will vary depending on the sample concentration; more scans are needed for dilute samples)

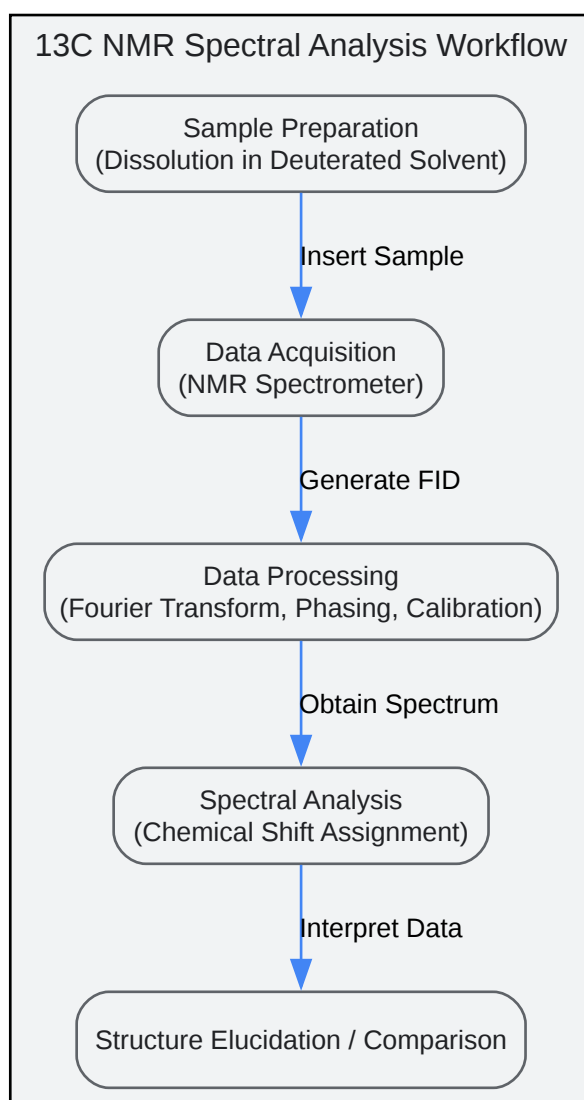
- Initiate data acquisition.

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift scale by referencing the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
- Integrate the peaks if quantitative analysis is required (note: for standard proton-decoupled ¹³C spectra, integration is often not reliable for comparing different carbon environments due to the Nuclear Overhauser Effect).
- Analyze the resulting spectrum to determine the chemical shifts of the carbon atoms in the molecule.

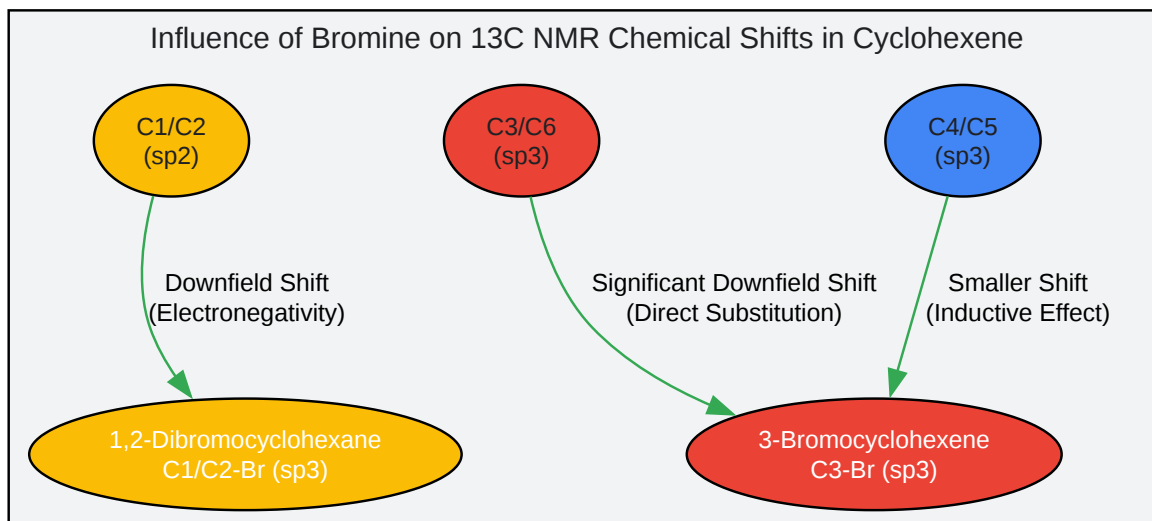
Visualizing NMR Analysis and Substituent Effects

The following diagrams, generated using the DOT language, provide a visual representation of the ¹³C NMR analysis workflow and the influence of bromine substitution on the cyclohexene ring.



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Caption: A flowchart illustrating the key stages of 13C NMR spectral analysis.



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